molecular formula C13H18N2O2 B6328997 1-(2-Methoxybenzoyl)-2-methylpiperazine CAS No. 1240565-85-8

1-(2-Methoxybenzoyl)-2-methylpiperazine

Cat. No.: B6328997
CAS No.: 1240565-85-8
M. Wt: 234.29 g/mol
InChI Key: YTSWVXNGUXDISA-UHFFFAOYSA-N
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Description

1-(2-Methoxybenzoyl)-2-methylpiperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a methoxybenzoyl group attached to a methylpiperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxybenzoyl)-2-methylpiperazine typically involves the reaction of 2-methoxybenzoyl chloride with 2-methylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and more efficient mixing and heating systems to ensure uniformity and consistency in the product. The purification of the compound is achieved through recrystallization or chromatography techniques to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxybenzoyl)-2-methylpiperazine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The methoxy group in the benzoyl ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted products with different functional groups replacing the methoxy group.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(2-Methoxybenzoyl)-2-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

1-(2-Methoxybenzoyl)-2-methylpiperazine can be compared with other similar compounds, such as:

    1-(2-Methoxybenzoyl)-4-methylpiperazine: Similar structure but with a different substitution pattern on the piperazine ring.

    1-(2-Methoxybenzoyl)-2-ethylpiperazine: Similar structure but with an ethyl group instead of a methyl group on the piperazine ring.

    1-(2-Methoxybenzoyl)-2-phenylpiperazine: Similar structure but with a phenyl group instead of a methyl group on the piperazine ring.

These compounds share similar chemical properties but may exhibit different biological activities and applications due to variations in their molecular structures.

Properties

IUPAC Name

(2-methoxyphenyl)-(2-methylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-10-9-14-7-8-15(10)13(16)11-5-3-4-6-12(11)17-2/h3-6,10,14H,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTSWVXNGUXDISA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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